molecular formula C20H29N3O3S B192925 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide CAS No. 169280-56-2

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

Cat. No. B192925
M. Wt: 391.5 g/mol
InChI Key: NUMJNKDUHFCFJO-VQTJNVASSA-N
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Description

“4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide” is a chemical compound with the molecular formula C20H29N3O4S . It has an average mass of 407.527 Da and a monoisotopic mass of 407.187866 Da . This compound has 2 defined stereocentres .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the reaction of L-phenylalanine and Azimethylene to obtain a dizaomethyl ketone intermediate product . This intermediate product is then reacted with halogen acids to obtain compound A . The carbonyl in compound A is reduced to obtain compound B . In the presence of isobutyl amine, compound B undergoes successive cyclization and ring-opening reactions to obtain compound C . Compound C is then reacted with 4-Nitrobenzenesulfonyl chloride to obtain compound D . Finally, the nitro in compound D is reduced to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has 7 hydrogen bond acceptors, 6 hydrogen bond donors, and 9 freely rotating bonds . Its polar surface area is 138 Ų and its molar refractivity is 111.5±0.4 cm³ .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 650.2±65.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 100.7±3.0 kJ/mol . The flash point is 347.0±34.3 °C . The index of refraction is 1.622 . The molar volume is 316.5±3.0 cm³ .

Scientific Research Applications

Endothelin Antagonism

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide has been explored in the context of endothelin antagonism. Biphenylsulfonamide derivatives, including compounds with similar structures, have shown promise as novel series of endothelin-A (ETA) selective antagonists. These compounds, including 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, have been found to improve binding and functional activity against ETA receptors. Such antagonism is significant in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating potential therapeutic applications in conditions like hypertension and cardiovascular diseases (Murugesan et al., 1998).

Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds structurally related to 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide have been detailed in several studies. These include the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide and similar compounds. Such studies are crucial for understanding the chemical properties and potential applications of these molecules (Naganagowda & Petsom, 2011).

Antitumor and Antimalarial Applications

There has been research into the use of sulfonamide derivatives, which are structurally similar to 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, as potential antitumor and antimalarial agents. These compounds have been evaluated for their activity in inhibiting cancer cell growth and their efficacy against malaria. The synthesis and characterization of such derivatives contribute significantly to the development of new therapeutic agents for these diseases (Owa et al., 2002).

Safety And Hazards

This compound may cause an allergic skin reaction and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJNKDUHFCFJO-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432427
Record name 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

CAS RN

169280-56-2
Record name 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
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Record name 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)
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Synthesis routes and methods

Procedure details

The obtained solution was then cooled to 40±3° C. followed by the addition of water. Adjustment of the pH of the solution to around 9.5 with aqueous solution of sodium hydroxide gave crystals 4-Amino-N-(3-amino-2-hydroxy-4-phenyl-butyl)-N-isobutyl-benzenesulfonamide. Additional water was added to this solution to adjust the concentration of 4-Amino-N-(3-amino-2-hydroxy-4-phenyl-butyl)-N-isobutyl-benzenesulfonamide to 5.5-5.8 wt %, and then this solution was cooled to 6±4° C. The resulting crystals were filtered off and washed with a mixed solution composed of water and ethanol and then washed with water. The resulting wet crystals were subjected to vacuum drying to give the product of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-amino-benzenesulfonamide. Yields were 75˜85% based on (1-Benzyl-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]-propyl)-carbamic acid tert-butyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
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Reactant of Route 5
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Reactant of Route 6
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

Citations

For This Compound
11
Citations
M Zhu, Q Shan, L Ma, J Wen, B Dong, G Zhang… - European journal of …, 2021 - Elsevier
Upon the basis of both possible ligand-binding site interactions and the uniformity of key residues in active sites, a novel class of HIV-1 PR/RT dual inhibitors was designed and …
Number of citations: 10 www.sciencedirect.com
DK Singh, A Sahu, AA Wani, PV Bharatam… - European Journal of …, 2019 - Elsevier
The present study focused upon the forced degradation behaviour of fosamprenavir (FPV), an antiretroviral drug. A total of six degradation products (DPs) were separated on a non-…
Number of citations: 14 www.sciencedirect.com
GL Moore, RW Stringham, DS Teager… - … Process Research & …, 2017 - ACS Publications
A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ola key intermediate in the synthesis of darunavirfrom monopotassium isocitrate is described. The isocitric acid salt…
Number of citations: 26 pubs.acs.org
IA Darwish, AA Al-Majed, NA Alsaif, AH Bakheit… - Profiles of Drug …, 2021 - Elsevier
Darunavir: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate is a synthetic non-peptide …
Number of citations: 6 www.sciencedirect.com
RN Rao, B Ramachandra, B Sravan, S Khalid - Journal of Pharmaceutical …, 2014 - Elsevier
Darunavir, an anti-HIV drug was subjected to forced degradation under acid, base, thermal and neutral hydrolysis, oxidation and photolysis as prescribed by ICH guidelines. Four major …
Number of citations: 25 www.sciencedirect.com
H Zhou, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The design, synthesis, and biological evaluation of a novel series of HIV-1 protease inhibitors containing pyrrolidines with diverse linkers as the P2 ligands and various aromatic …
Number of citations: 3 www.sciencedirect.com
M Zhu, H Zhou, L Ma, B Dong, J Zhou, G Zhang… - European Journal of …, 2021 - Elsevier
A novel class of HIV-1 protease inhibitors with flexible piperidine as the P2 ligand was designed with the aim of improving extensive interactions with the active subsites. Many inhibitors …
Number of citations: 12 www.sciencedirect.com
M Zhu, Q Shan, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The development of dual inhibitors of HIV-1 protease and reverse transcriptase is an attractive strategy for multi-target therapeutic of AIDS, which may be privileged in delaying the …
Number of citations: 2 www.sciencedirect.com
JS Tuteja, A Singh, T Narsinghani - Journal of the Scientific …, 2023 - journals.lww.com
In the pharmaceutical industry, forced degradation tests are used to assess the stability of drug samples. Examining degradation products under stress is beneficial for determining …
Number of citations: 2 journals.lww.com
T Hilberath, LM Windeln, D Decembrino… - …, 2020 - Wiley Online Library
The evaluation of drug metabolites is compulsory during drug development. Since recently, bacterial cytochromes P450 and their mutated variants have attracted considerable interest …

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